molecular formula C17H15N B11878301 3-Ethyl-1-phenylisoquinoline CAS No. 65737-05-5

3-Ethyl-1-phenylisoquinoline

Cat. No.: B11878301
CAS No.: 65737-05-5
M. Wt: 233.31 g/mol
InChI Key: NZMRRLWEFWWQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-phenylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-phenylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-diphenylbut-3-en-2-one derivatives with polyphosphate ester can yield 1-methyl-3-phenylisoquinoline derivatives . This method involves heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. These methods may include the use of metal catalysts, such as palladium or copper, to promote the cyclization and formation of the desired isoquinoline structure .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-phenylisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Scientific Research Applications

3-Ethyl-1-phenylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenylisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, some isoquinoline derivatives are known to inhibit protein kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-phenylisoquinoline is unique due to the presence of an ethyl group at the 3-position and a phenyl group at the 1-position. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives .

Properties

CAS No.

65737-05-5

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

3-ethyl-1-phenylisoquinoline

InChI

InChI=1S/C17H15N/c1-2-15-12-14-10-6-7-11-16(14)17(18-15)13-8-4-3-5-9-13/h3-12H,2H2,1H3

InChI Key

NZMRRLWEFWWQNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.